molecular formula C23H24ClN5OS B2866797 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-45-5

5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2866797
CAS No.: 898366-45-5
M. Wt: 453.99
InChI Key: VYIWZOTZTOMDRD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core incorporating thiazole and triazole rings. The structure features a 3-chlorophenyl group and a 4-phenylpiperazinyl moiety attached via a methyl bridge at position 5, with an ethyl substituent at position 2.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIWZOTZTOMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can enhance neuronal communication, which is beneficial in conditions like Alzheimer’s disease where such communication is impaired.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting cholinesterase enzymes. The downstream effects include enhanced cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function in diseases characterized by cholinergic deficits, such as Alzheimer’s disease.

Biological Activity

The compound 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolo-triazole core with a piperazine moiety and a chlorophenyl substituent. Its molecular formula is C19H21ClN4SC_{19}H_{21}ClN_4S with a molecular weight of approximately 374.91 g/mol. The presence of the piperazine ring is significant as it is known to enhance the pharmacological properties of compounds.

Anticancer Activity

Recent studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-olMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio modulation
5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-olHepG23.21Cell cycle arrest at G2/M phase

The compound demonstrated selective cytotoxicity towards cancerous cells compared to normal Vero cells. Notably, treatment with this compound resulted in an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating the induction of apoptosis in treated cells .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways involved in cancer progression. The thiazolo-triazole scaffold allows for versatile interactions with biological macromolecules. Specifically:

  • Apoptosis Induction : The compound triggers apoptotic pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Metabolic Pathway Targeting : The heterocyclic nature allows targeting of multiple metabolic pathways that are often dysregulated in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Study on MCF-7 Cells : A recent investigation reported that the compound showed an IC50 value of 5.36 µM against MCF-7 cells. This study highlighted the importance of structural modifications on the piperazine moiety to enhance anticancer activity .
  • HepG2 Cell Analysis : In another study focusing on HepG2 cells, the compound exhibited an IC50 value of 3.21 µM. The results indicated significant growth inhibition and suggested further exploration into its mechanism for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
Target: 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₅H₂₆ClN₅O₂S* 513.5* 2-Ethyl; 5-[(3-chlorophenyl)(4-phenylpiperazinyl)methyl] N/A
: 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b]... C₂₅H₂₈ClN₅O₃S 514.04 2-Methyl; 5-[(4-ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl] 18404024
: 5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₁H₂₇ClN₅O₂S 456.99 2-Ethyl; 5-[(3-chlorophenyl)(4-ethylpiperazinyl)methyl] N/A

*Inferred based on structural analogs.

Key Structural Differences and Implications

Piperazine Substituents: The target compound’s 4-phenylpiperazine group (vs. 4-ethylpiperazine in ) introduces a bulky aromatic substituent, likely enhancing lipophilicity and π-π stacking interactions with biological targets .

Position 2 Substituents :

  • The target’s 2-ethyl group (vs. 2-methyl in ) may reduce steric hindrance, favoring metabolic stability over smaller alkyl groups .

Core Modifications :

  • All three compounds retain the thiazolo-triazol-6-ol core, critical for hydrogen bonding via the hydroxyl group.

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